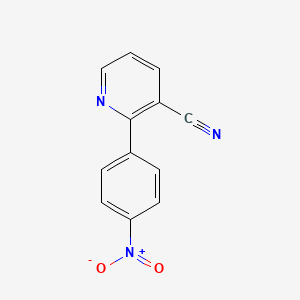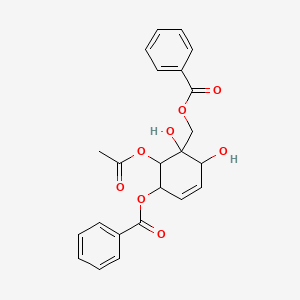
UVARIGRANOL B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Uvarigranol B 在科学研究中有着广泛的应用,特别是在化学、生物学和医学领域。 在化学领域,它被用作研究多氧环己烯性质的参考化合物 。 在生物学领域,this compound 被研究其潜在的生物活性,包括抗菌和抗癌特性 。 在医学领域,该化合物正在探索其潜在的治疗应用,但需要更多研究才能充分了解其作用和机制 .
安全和危害
生化分析
Biochemical Properties
Uvarigranol B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclooxygenase enzymes, where it acts as an inhibitor . This inhibition can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and thereby contributing to the reduction of oxidative stress within cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress response, leading to increased production of antioxidant proteins . This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific sites on cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can activate antioxidant response elements in the genome, leading to the upregulation of genes encoding antioxidant proteins . This activation is mediated through the binding of this compound to transcription factors such as Nrf2, which plays a pivotal role in cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions and prolonged exposure to light . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce inflammation without causing adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the overactivation of antioxidant pathways and the accumulation of reactive intermediates . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze its oxidation, and glutathione S-transferases, which facilitate its conjugation with glutathione . These metabolic reactions influence the bioavailability and elimination of this compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue penetration .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be transported into the nucleus, where it binds to transcription factors and modulates gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
准备方法
合成路线和反应条件: Uvarigranol B 的合成涉及多个步骤,从提取 Uvaria grandiflora Roxb 的根部开始。 该化合物通常使用色谱技术分离 。实验室合成的详细合成路线和反应条件没有广泛记录,表明大多数可用的 this compound 是通过天然提取获得的。
工业生产方法: this compound 的工业生产方法尚未完全建立,主要原因是其天然来源及其化学结构的复杂性。 该化合物主要用于研究目的,尚未报道大规模工业生产方法 .
化学反应分析
反应类型: Uvarigranol B 会经历各种化学反应,包括氧化、还原和取代反应。 这些反应是由于其结构中存在多个官能团(如羟基和乙酰氧基)而发生的 .
常用试剂和条件: 参与 this compound 反应的常用试剂包括氧化剂(如高锰酸钾)和还原剂(如硼氢化钠)。 这些反应通常在受控条件下进行,以确保该化合物的稳定性 .
形成的主要产物: this compound 反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能产生各种氧化衍生物,而还原反应可能产生该化合物的还原形式 .
作用机制
Uvarigranol B 的作用机制涉及它与各种分子靶标和途径的相互作用。 该化合物据信通过调节特定酶和受体来发挥其作用,但确切的分子靶标尚未完全阐明 。 需要进一步研究才能全面了解其生物活性涉及的途径 .
相似化合物的比较
类似化合物: Uvarigranol B 在结构上与其他多氧环己烯类似,例如 Uvarigranol A、Uvarigranol E 和 Uvarigranol F 。这些化合物具有相似的官能团和化学性质,因此对于比较研究很有用。
独特性: 使 this compound 与其类似化合物区别开来的是其独特的官能团组合及其特定的生物活性。 虽然其他多氧环己烯可能表现出类似的化学性质,但 this compound 的独特结构使其具有独特的生物效应 .
属性
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

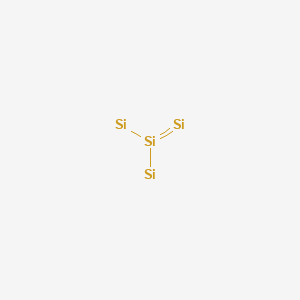



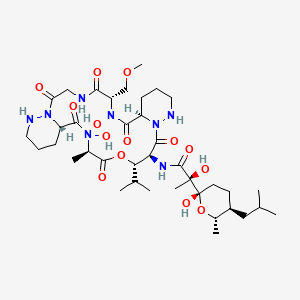
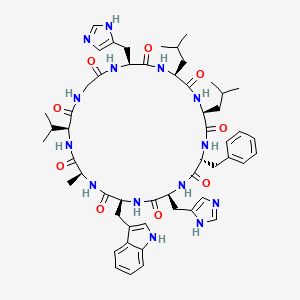
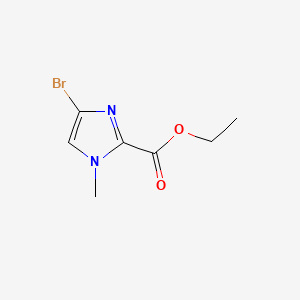
![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)
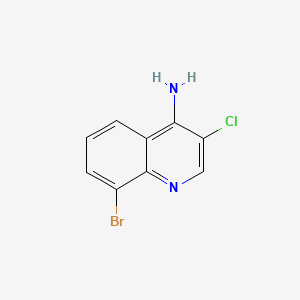
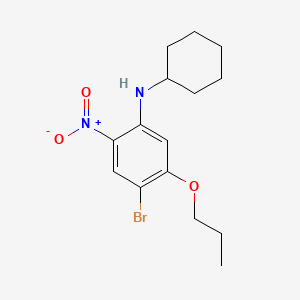
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
